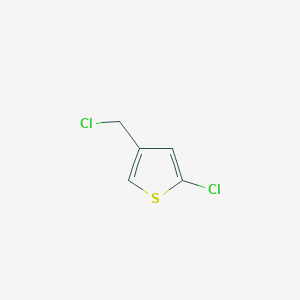

2-Chloro-4-(chloromethyl)thiophene

Overview

Description

2-Chloro-4-(chloromethyl)thiophene is a laboratory chemical with the CAS number 23784-96-5 . It is used in various chemical reactions and has no known uses in food, drugs, or biocidal products .

Synthesis Analysis

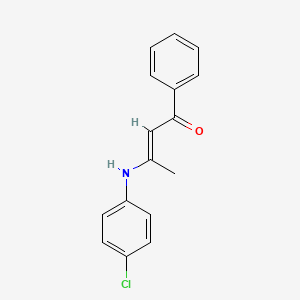

The synthesis of this compound involves several steps. One method involves the reaction of thiophen-2-ylmethanol with diisopropylethylamine (DIEA) in dichloromethane at 0°C, followed by the addition of MsCl . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular formula of this compound is C5H4Cl2S . It has an average mass of 132.611 Da and a monoisotopic mass of 131.980042 Da .Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . For example, this compound was used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .Physical And Chemical Properties Analysis

This compound has a boiling point of 150.0±20.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm3, and a refractive index of n20/D 1.575 (lit.) .Mechanism of Action

Target of Action

It is known to be used as a reagent in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 2-Chloro-4-(chloromethyl)thiophene may participate in the formation of carbon–carbon bonds. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests that it may be involved in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .

Result of Action

As a reagent in the sm cross-coupling reaction, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a variety of conditions, potentially making this compound a versatile reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(chloromethyl)thiophene has several advantages and limitations for lab experiments. One of the advantages is its high reactivity, which makes it an ideal candidate for the synthesis of various organic compounds. Another advantage is its unique properties, which make it an ideal candidate for the development of new drugs and materials. However, the limitations of this compound include its toxicity and reactivity towards various biomolecules. Careful handling and proper safety protocols should be followed when working with this compound.

Future Directions

There are several future directions for the research on 2-Chloro-4-(chloromethyl)thiophene. One of the directions is the investigation of its mechanism of action towards various biomolecules. Another direction is the development of new drugs and materials based on the unique properties of this compound. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of new compounds with enhanced properties. The future research on this compound can lead to the discovery of new drugs and materials that can have a significant impact on the field of medicinal chemistry, biochemistry, and pharmacology.

Conclusion:

In conclusion, this compound is a highly reactive molecule that has numerous applications in scientific research. Its unique properties make it an ideal candidate for the development of new drugs and materials. The synthesis of this compound can be achieved through various methods, and its mechanism of action is still under investigation. The future research on this compound can lead to the discovery of new drugs and materials that can have a significant impact on the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-Chloro-4-(chloromethyl)thiophene is widely used in scientific research for its unique properties. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of various thiophene derivatives. The unique properties of this compound make it an ideal candidate for the development of new drugs and materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(chloromethyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of complex organic molecules, which can act as inhibitors or activators of specific enzymes. The interactions of this compound with these biomolecules are primarily through covalent bonding, where the chloromethyl group reacts with nucleophilic sites on the enzymes or proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by binding to key proteins involved in these pathways, thereby preventing their normal function. This can lead to changes in gene expression and metabolic activity within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their function. This binding often involves the chloromethyl group forming a covalent bond with nucleophilic amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production .

properties

IUPAC Name |

2-chloro-4-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISTRHEAWZEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512098 | |

| Record name | 2-Chloro-4-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73919-91-2 | |

| Record name | 2-Chloro-4-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660199.png)

![8-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660200.png)

![8-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660201.png)

![5(4H)-Oxazolone, 4-[(3,4-dichlorophenyl)methylene]-2-methyl-](/img/structure/B1660202.png)